molecular formula C13H12N2O3 B012268 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile CAS No. 105263-08-9

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B012268
CAS No.: 105263-08-9
M. Wt: 244.25 g/mol
InChI Key: WSQKMSDKNFZDNH-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile is an organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with a furan ring, an acetyl group, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl methyl ketone with malononitrile in the presence of ammonium acetate. This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile serves as a versatile intermediate in organic synthesis. It has been utilized in the development of various heterocyclic compounds and can facilitate the synthesis of polyfunctionalized pyrans. For instance, it has been employed as a building block in the synthesis of other biologically active molecules, showcasing its utility in creating complex organic structures .

Medicinal Chemistry

The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its derivatives have been investigated for their anti-inflammatory and analgesic effects. Research indicates that modifications of this compound can lead to enhanced biological activity, including antimicrobial and anticancer properties. The presence of the furan moiety is particularly notable for contributing to the bioactivity of the resulting compounds .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyran ring could enhance efficacy against resistant strains .

Materials Science

In materials science, this compound is explored for its potential applications in developing novel polymers and materials with specific electronic properties. The incorporation of furan and pyran rings into polymer matrices can lead to materials with improved thermal stability and electrical conductivity. Such materials are valuable in electronic devices and sensors .

Analytical Chemistry

This compound has also found applications in analytical chemistry as a reagent. It can be used in chromatographic techniques for the separation and identification of various compounds due to its unique chemical properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisIntermediate for synthesizing heterocyclesUseful in developing complex organic structures
Medicinal ChemistryPotential drug candidate with pharmacological activityAnti-inflammatory and antimicrobial properties identified
Materials ScienceDevelopment of polymers with enhanced propertiesImproved thermal stability and conductivity
Analytical ChemistryReagent for chromatographic techniquesEffective for separating various compounds

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-amino-4-(2-thienyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.

    5-Acetyl-2-amino-4-(2-pyridyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Biological Activity

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile (CAS No. 105263-08-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following formula:

C13H12N2O3\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3

Key Properties:

  • Molecular Weight : 244.25 g/mol
  • Melting Point : 176-180 °C
  • Assay Purity : 97%

Pharmacological Activities

The compound exhibits a range of biological activities, which are summarized in the following sections.

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyran derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid carcinoma)< 10Induction of apoptosis
U251 (glioblastoma)< 15Inhibition of cell cycle progression
HT29 (colon cancer)< 20Modulation of signaling pathways

Research indicates that the presence of the furan ring enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against specific cancer types .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results highlight its potential as an antibacterial agent:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Bacillus subtilis16 µg/mLStrong

These findings suggest that modifications to the pyran scaffold can enhance antimicrobial efficacy, indicating a structure-activity relationship that merits further exploration .

3. Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to exert protective effects by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Efficacy in Human Cell Lines

A study published in Journal of Medicinal Chemistry examined the effects of various pyran derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell growth in A431 and U251 cells, with IC50 values indicating strong cytotoxic activity. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on antimicrobial agents, this compound was tested against several bacterial strains. The compound exhibited notable activity against Bacillus subtilis, suggesting its potential use in treating bacterial infections. The study emphasized the need for further optimization to enhance its antibacterial properties .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyran scaffold can significantly influence biological activity:

  • Furan Substitution : The presence of a furan moiety enhances anticancer activity.
  • Acetyl Group : The acetyl group at position 5 is critical for maintaining potency against cancer cells.
  • Amino Group : The amino substituent at position 2 plays a role in enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What multicomponent reaction strategies are effective for synthesizing 5-acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile?

  • Methodological Answer : A three-component reaction involving aldehydes, malononitrile, and active methylene dicarbonyl compounds (e.g., acetylacetone) in ethanol at room temperature is widely used. KF-Al₂O₃ acts as a recyclable catalyst, achieving high yields (80–92%) while minimizing environmental impact due to mild conditions . Triethylamine in 1,4-dioxane under reflux can also facilitate cyclization, though longer reaction times (6 hours) are required .

Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in substituent positioning. For example, bond angles (e.g., C–C–N ≈ 120°) and torsion angles (e.g., O1–C1–C2–C21 = 175.21°) confirm the pyran ring conformation and furanyl orientation . Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. What catalytic mechanisms explain the role of KF-Al₂O₃ in improving synthesis efficiency?

  • Methodological Answer : KF-Al₂O₃ enhances nucleophilic attack by activating the aldehyde via hydrogen bonding. The basic sites on Al₂O₃ deprotonate malononitrile, accelerating enolate formation. Recycling studies show >90% catalyst activity retention after five cycles, attributed to stable Al–F bonds preventing leaching . Comparative kinetic studies with other catalysts (e.g., NaOH or MgO) reveal 20–30% higher yields with KF-Al₂O₃ under identical conditions.

Q. How do solvent polarity and temperature influence cyclization kinetics in pyran-carbonitrile synthesis?

  • Methodological Answer : Polar protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, reducing activation energy. Ethanol at room temperature achieves 85% yield in 2 hours, while aprotic solvents (e.g., 1,4-dioxane) require reflux (100°C) for similar results . Computational studies (DFT) suggest solvent polarity modulates transition-state stabilization, with ethanol lowering the energy barrier by 15–20 kJ/mol compared to toluene.

Q. What contradictions exist in reported biological activities of structurally similar 4H-pyran derivatives, and how can they be resolved?

  • Methodological Answer : Derivatives with 2-furanyl groups show variable antimicrobial potency (e.g., MIC = 8–64 µg/mL) depending on substitution patterns. For instance, electron-withdrawing groups (e.g., nitro) on the aryl ring enhance activity against Gram-positive bacteria, while bulky substituents reduce membrane penetration . Discrepancies in reported IC₅₀ values (e.g., 2–50 µM for antitumor activity) may stem from assay variations (MTT vs. SRB). Standardized protocols and structure-activity relationship (SAR) modeling are recommended .

Q. How can regioselectivity challenges in functionalizing the 4H-pyran core be addressed?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the 4-position is favored due to conjugation with the cyano group. For example, nitration at the 5-position occurs selectively under HNO₃/H₂SO₄ at 0°C, confirmed by SC-XRD . Steric hindrance from the 6-methyl group directs reactions to the 2-amino or 3-cyano sites. Computational docking studies (e.g., AutoDock Vina) predict binding affinities for modified derivatives, guiding rational design .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent yields for the same synthetic route?

  • Methodological Answer : Variations in catalyst activation (e.g., KF-Al₂O₃ calcination temperature) and moisture sensitivity of intermediates (e.g., enolate stability) are key factors. For instance, yields drop by 15–20% if the catalyst is not dried at 150°C before use . Purity of starting materials (e.g., malononitrile ≥98%) also impacts reproducibility, as impurities inhibit cyclization .

Properties

IUPAC Name

5-acetyl-2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7(16)11-8(2)18-13(15)9(6-14)12(11)10-4-3-5-17-10/h3-5,12H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQKMSDKNFZDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337234
Record name 5-Acetyl-2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105263-08-9
Record name 5-Acetyl-2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile
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